methanone](/img/structure/B11280170.png)
[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl](3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring and the benzylamino groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzylamino Groups: The benzylamino groups are introduced through nucleophilic substitution reactions, where benzylamine reacts with the triazole intermediate.
Attachment of the Chlorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino groups, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl moiety, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme functions, protein interactions, and cellular pathways.
Medicine
Medically, the compound is being investigated for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the benzylamino groups may enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone exerts its effects involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzylamino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole: Similar in structure but with trifluoromethyl groups instead of benzylamino groups.
3,5-bis(methylamino)-1H-1,2,4-triazol-1-ylmethanone: Similar but with methylamino groups instead of benzylamino groups.
3,5-bis(phenylamino)-1H-1,2,4-triazol-1-ylmethanone: Similar but with phenylamino groups instead of benzylamino groups.
Uniqueness
The uniqueness of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The benzylamino groups provide additional sites for hydrogen bonding and nucleophilic attack, while the triazole ring offers stability and versatility in chemical reactions.
This detailed overview highlights the significance of 3,5-bis(benzylamino)-1H-1,2,4-triazol-1-ylmethanone in various scientific and industrial fields
Properties
Molecular Formula |
C23H20ClN5O |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C23H20ClN5O/c24-20-13-7-12-19(14-20)21(30)29-23(26-16-18-10-5-2-6-11-18)27-22(28-29)25-15-17-8-3-1-4-9-17/h1-14H,15-16H2,(H2,25,26,27,28) |
InChI Key |
AEABPXNJZGZSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN(C(=N2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


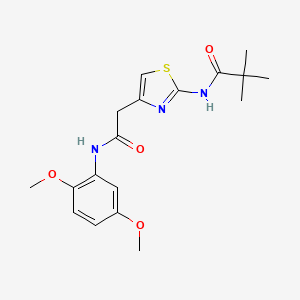
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)
![Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B11280091.png)

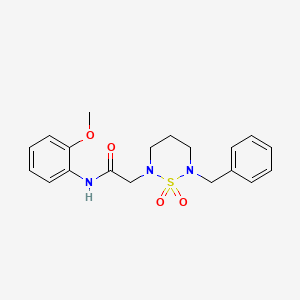
![1-(3-chlorobenzyl)-8-methoxy-5-methyl-3-(2-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11280109.png)
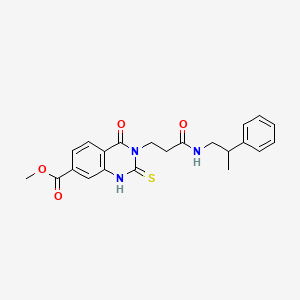
![2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280121.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280128.png)
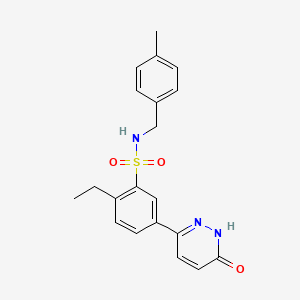
![Butyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11280138.png)
![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11280141.png)
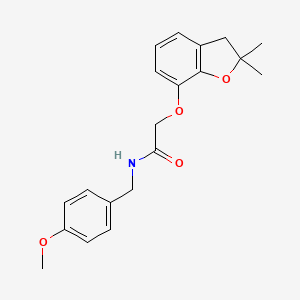
![4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11280160.png)
